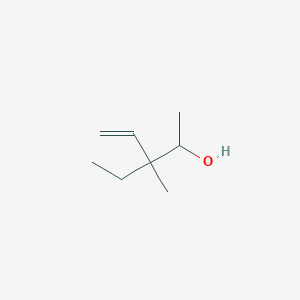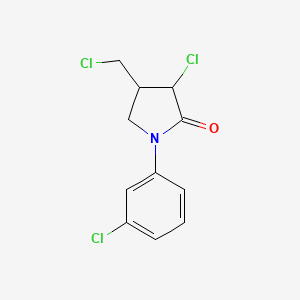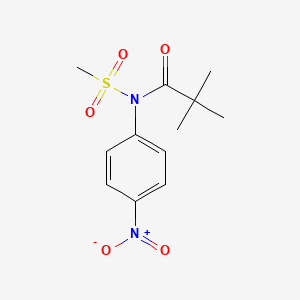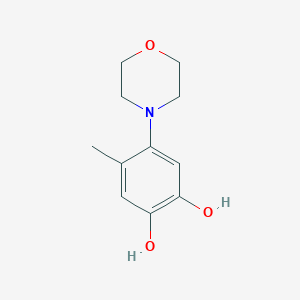![molecular formula C17H27NO B14599842 4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- CAS No. 61170-97-6](/img/structure/B14599842.png)
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with a piperidinol core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidinol moiety makes it a valuable scaffold for the development of pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the nucleophilic ring-opening of oxazolidinones or similar cyclic structures. One common method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidinol core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield enantioenriched piperidines . This method is advantageous for large-scale production due to its high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidinol core can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions
Propiedades
Número CAS |
61170-97-6 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H27NO/c1-12-6-7-16(13(2)8-12)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3 |
Clave InChI |
WXJABLBQAGQBGM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)(CC2=C(C=C(C=C2)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)








